Technical Monograph: 3,5-Dihydroxy-4-methylbenzoic Acid (DHMBA)
Technical Monograph: 3,5-Dihydroxy-4-methylbenzoic Acid (DHMBA)
Topic: 3,5-Dihydroxy-4-methylbenzoic Acid (DHMBA) Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers
[1]
Executive Summary
3,5-Dihydroxy-4-methylbenzoic acid (CAS 28026-96-2), often abbreviated as DHMBA or 3,5-dihydroxy-p-toluic acid, is a bioactive phenolic acid and a critical intermediate in the synthesis of polyketide-derived pharmaceuticals.[1][2] Structurally analogous to gallic acid but distinguished by a hydrophobic methyl group at the para position relative to the carboxyl moiety, DHMBA exhibits a unique physicochemical profile that enhances its lipophilicity while retaining potent antioxidant capabilities.
This guide details the chemical properties, validated synthesis protocols, and pharmacological applications of DHMBA, serving as a reference for its utilization in drug discovery and advanced polymer chemistry.
Physicochemical Profile
The introduction of the methyl group at the C4 position significantly alters the electronic and solubility profile compared to its non-methylated parent, 3,5-dihydroxybenzoic acid.
Table 1: Core Chemical Specifications
| Property | Value / Description |
| CAS Number | 28026-96-2 |
| IUPAC Name | 3,5-Dihydroxy-4-methylbenzoic acid |
| Synonyms | 3,5-Dihydroxy-p-toluic acid; 4-Methyl-3,5-dihydroxybenzoic acid |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | White to pale cream crystalline powder |
| Melting Point | 262 – 270 °C (Dec.) |
| pKa (Predicted) | ~4.13 (Carboxyl), ~9.0 (Phenolic OH) |
| Solubility | High: Methanol, Ethanol, DMSO, AcetoneModerate: Ethyl AcetateLow: Water (Cold), Chloroform |
| Stability | Sensitive to oxidation in alkaline solutions; Hygroscopic.[3][4][5][6] |
Structural Analysis & Reactivity
DHMBA is a multi-functional building block. Its reactivity is governed by the interplay between the electron-withdrawing carboxyl group and the electron-donating hydroxyl and methyl groups.
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Steric Hindrance: The C4-methyl group provides steric protection to the adjacent C3 and C5 hydroxyls, potentially increasing metabolic stability compared to gallic acid.
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Electronic Effect: The methyl group exerts a weak inductive effect (+I), slightly increasing the electron density of the aromatic ring, which enhances its radical scavenging potential (antioxidant activity).
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Regioselectivity: Electrophilic aromatic substitution typically occurs at the C2 or C6 positions (ortho to the hydroxyls), facilitating halogenation or formylation.
Diagram 1: Reactivity & Functionalization Logic
Caption: Functionalization pathways for DHMBA. The compound serves as a precursor for esters (drug synthesis) and exhibits direct antioxidant activity via quinone formation.
Synthesis Protocol
While DHMBA can be isolated from fungal sources like Aspergillus fumigatus or Myrothecium sp., isolation yields are often insufficient for industrial applications. The Borchardt & Sinhababu (1981) method remains the gold standard for chemical synthesis, offering high regioselectivity and yield.
Diagram 2: The Borchardt Synthesis Pathway
Caption: The 3-step Borchardt synthesis converts 3,5-dihydroxybenzoic acid to DHMBA via bromination, Mannich reaction, and hydrogenolysis.
Detailed Experimental Methodology
Pre-requisite: All reactions must be performed under a fume hood. Bromine is highly corrosive.
Step 1: Bromination[7][8]
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Dissolution: Dissolve 3,5-dihydroxybenzoic acid (1 eq) in chloroform (CHCl₃).
-
Addition: Add a solution of bromine (Br₂, 2.1 eq) in CHCl₃ dropwise at room temperature over 15–30 minutes.
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Reaction: Stir for 5 hours. The brominated product will precipitate.[1]
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Isolation: Filter the white precipitate (2,6-dibromo-3,5-dihydroxybenzoic acid), wash with cold CHCl₃ and water, and dry under vacuum.[1]
Step 2: Mannich Reaction (C-Methylation Precursor)
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Mixing: Suspend the dibromo intermediate in a mixture of ethanol and acetic acid.
-
Reagents: Add aqueous formaldehyde (37%, 2 eq) and dimethylamine (40%, 2 eq).
-
Reaction: Stir at room temperature. A Mannich base (2,6-dibromo-4-((dimethylamino)methyl)-3,5-dihydroxybenzoic acid) forms.[1]
-
Crystallization: Cool to 0°C to ensure complete precipitation. Filter and dry.[1][9][10]
Step 3: Hydrogenolysis (Methyl Group Formation)
-
Reduction: Dissolve the Mannich base in dilute NaOH solution.
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Catalyst: Add Raney Nickel catalyst.
-
Hydrogenation: Hydrogenate (H₂ atm) at elevated temperature (approx. 80-100°C) or under pressure until uptake ceases. This step simultaneously reduces the Mannich base to a methyl group and removes the bromine atoms.
-
Workup: Filter off the catalyst. Acidify the filtrate with HCl to precipitate the final DHMBA product. Recrystallize from water/methanol if necessary.
Analytical Characterization
To validate the identity of synthesized or isolated DHMBA, compare spectral data against these standard values.
Table 2: Spectral Datasheet
| Technique | Signal Assignment |
| ¹H NMR (500 MHz, D₂O/Acetone-d₆) | δ 6.94 – 7.11 (s, 2H): Aromatic protons (H-2, H-6).δ 2.02 – 2.13 (s, 3H): Methyl protons (C4-CH₃). |
| ¹³C NMR (125 MHz, D₂O) | δ ~170.2: Carboxyl (C=O).δ ~154.7: Aromatic C-OH (C-3, C-5).δ ~127.9: Aromatic C-1.δ ~118.1: Aromatic C-Me (C-4).δ ~108.4: Aromatic C-H (C-2, C-6).δ ~8.2: Methyl Carbon (CH₃). |
| FTIR (KBr Pellet) | 3200–3500 cm⁻¹: O-H stretch (Broad).1670–1695 cm⁻¹: C=O stretch (Carboxylic acid).1601 cm⁻¹: C=C Aromatic stretch. |
| Mass Spectrometry | ESI-MS (Negative Mode): m/z 167 [M-H]⁻.ESI-MS (Positive Mode): m/z 169 [M+H]⁺. |
Pharmacological & Biological Potential
DHMBA is not merely a chemical intermediate; it is a potent bioactive agent.[2]
Antioxidant Activity
DHMBA acts as a superior radical scavenger compared to many commercial standards.
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Mechanism: It donates hydrogen atoms from the phenolic hydroxyl groups to neutralize reactive oxygen species (ROS). The electron-donating methyl group stabilizes the resulting phenoxy radical.
-
Potency: Studies indicate it is ~15x stronger than Trolox and significantly more potent than ascorbic acid in scavenging peroxyl radicals.
Anti-Inflammatory Action[2][3][4][11]
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Pathway: DHMBA inhibits the production of Nitric Oxide (NO) in macrophages (RAW264.7 cells) stimulated by lipopolysaccharides (LPS).[3][4]
-
Application: Potential lead compound for non-steroidal anti-inflammatory drugs (NSAIDs) targeting oxidative stress-induced inflammation.
Antimicrobial Properties[2][7][11]
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Exhibits antifungal activity against phytopathogens (Fusarium, Phytophthora).
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Antibacterial efficacy is generally lower than its esterified derivatives, suggesting that increasing lipophilicity (via esterification) improves membrane penetration.
References
-
Borchardt, R. T., & Sinhababu, A. K. (1981). Efficient synthesis of 3,5-dihydroxy-4-methylbenzoic acid.[7][8][11] The Journal of Organic Chemistry, 46(24), 5021–5022. Link
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Luo, X., et al. (2020). Isolation and Characterization of New Anti-Inflammatory and Antioxidant Components from Deep Marine-Derived Fungus Myrothecium sp.[3] BZO-L062. Marine Drugs, 18(12). Link
-
Nguyen, T. H., et al. (2022).[7] Biological Activities of Lichen-Derived Monoaromatic Compounds.[3][6][12] Molecules, 27(9), 2871.[7] Link
-
PubChem Database. (2024). Compound Summary for CID 2748045: 3,5-Dihydroxy-4-methylbenzoic Acid.[2][3][4][5][6][7][8][11] National Center for Biotechnology Information. Link
-
Mizutani, T., et al. (1999). Porphyrin Receptors for Amines, Amino Acids, and Oligopeptides in Water.[13] Journal of the American Chemical Society, 121(49), 11425–11431.[13] (Cites DHMBA as a building block).[1] Link
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